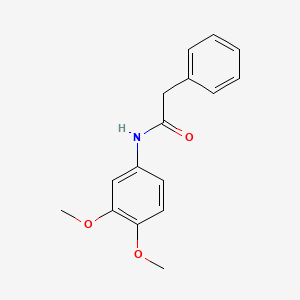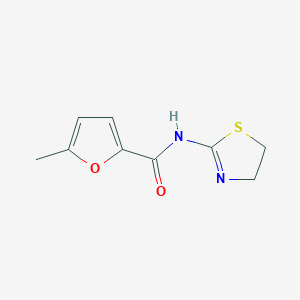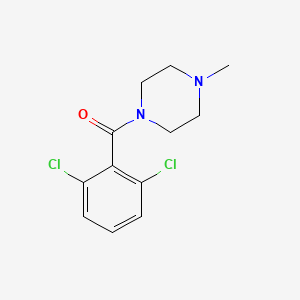
2-(methylthio)-N-(4-phenoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-N-(4-phenoxyphenyl)benzamide, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a member of the benzamide class of compounds and is a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a critical role in the metabolism of dopamine in the brain. Due to its unique properties, MPTP has been used in a variety of scientific studies to investigate the role of dopamine in various physiological and biochemical processes.
Mechanism of Action
2-(methylthio)-N-(4-phenoxyphenyl)benzamide acts as a potent inhibitor of MAO-B, an enzyme that plays a critical role in the metabolism of dopamine in the brain. By inhibiting MAO-B, 2-(methylthio)-N-(4-phenoxyphenyl)benzamide increases the levels of dopamine in the brain, leading to an increase in dopamine receptor activation and subsequent physiological and biochemical effects.
Biochemical and Physiological Effects
2-(methylthio)-N-(4-phenoxyphenyl)benzamide has been shown to have a variety of biochemical and physiological effects, including an increase in dopamine release, an increase in dopamine receptor activation, and a decrease in dopamine metabolism. These effects have been linked to a variety of physiological and biochemical processes, including motor function, cognition, and mood regulation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(methylthio)-N-(4-phenoxyphenyl)benzamide in scientific research is its ability to selectively destroy dopaminergic neurons in the substantia nigra, providing a valuable tool for investigating the role of dopamine in various physiological and biochemical processes. However, 2-(methylthio)-N-(4-phenoxyphenyl)benzamide also has several limitations, including its potential toxicity and the fact that it only selectively destroys dopaminergic neurons, making it less useful for investigating the role of other neurotransmitters in the brain.
Future Directions
There are several future directions for the use of 2-(methylthio)-N-(4-phenoxyphenyl)benzamide in scientific research, including the development of new drugs that target the dopamine system, the investigation of the role of dopamine in various neurological disorders, and the development of new animal models for studying Parkinson's disease. Additionally, further research is needed to better understand the potential toxicity of 2-(methylthio)-N-(4-phenoxyphenyl)benzamide and to develop safer and more effective methods for using the compound in scientific research.
Synthesis Methods
2-(methylthio)-N-(4-phenoxyphenyl)benzamide can be synthesized using a variety of methods, including the reaction of 2-bromo-N-(4-phenoxyphenyl)benzamide with sodium methanethiolate. This reaction results in the formation of 2-(methylthio)-N-(4-phenoxyphenyl)benzamide as a white crystalline solid with a melting point of 149-151°C.
Scientific Research Applications
2-(methylthio)-N-(4-phenoxyphenyl)benzamide has been used extensively in scientific research to investigate the role of dopamine in various physiological and biochemical processes. One of the most significant applications of 2-(methylthio)-N-(4-phenoxyphenyl)benzamide has been in the study of Parkinson's disease, a neurodegenerative disorder that is characterized by a loss of dopamine-producing neurons in the brain. 2-(methylthio)-N-(4-phenoxyphenyl)benzamide has been shown to selectively destroy dopaminergic neurons in the substantia nigra, a region of the brain that is critical for the regulation of movement, resulting in a Parkinson's-like syndrome in animal models.
properties
IUPAC Name |
2-methylsulfanyl-N-(4-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c1-24-19-10-6-5-9-18(19)20(22)21-15-11-13-17(14-12-15)23-16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGAMRHQHFHAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-N-(4-phenoxyphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5692619.png)
![1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5692622.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5692630.png)


![4-methyl-3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5692650.png)
![4-methoxy-2-[4-(2-thienyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5692656.png)

![N'-[(2-biphenylylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5692676.png)
![4-[2-(dimethylamino)vinyl]-3-nitrobenzonitrile](/img/structure/B5692684.png)
